molecular formula C17H22N4O3 B2495093 2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2198165-14-7

2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B2495093
CAS No.: 2198165-14-7
M. Wt: 330.388
InChI Key: YMKQXIFPXOWUAU-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C17H22N4O3 and its molecular weight is 330.388. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one is a synthetic molecule that combines a triazole moiety with a piperidine structure. This compound has garnered attention due to its potential biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and antimicrobial properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H22N4O3\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_3

This formula indicates the presence of two methoxy groups on the phenyl ring and a triazole group linked to a piperidine, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

1. Neuroprotective Effects

Studies have indicated that compounds similar to those containing the triazole moiety exhibit neuroprotective properties. For instance, triazole derivatives have been linked to the modulation of neuroinflammatory processes and the protection against neuronal cell death. In particular, derivatives related to J147 , a known neuroprotective agent for Alzheimer's disease, suggest that this compound may also provide similar benefits through mechanisms involving oxidative stress reduction and inhibition of neuroinflammation .

3. Anti-inflammatory Properties

Compounds with piperidine and triazole structures have shown promise in reducing inflammation. The anti-inflammatory activity is typically attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-II . The presence of methoxy groups may enhance this activity by improving solubility and bioavailability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionInhibition of neuronal cell death
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX-II and reduction of cytokines

Case Study: Neuroprotective Mechanism

A study focused on compounds related to J147 demonstrated that these molecules could modulate neuroinflammatory pathways by reducing levels of reactive oxygen species (ROS) in neuronal cultures. The proposed mechanism involves activation of the Nrf2 pathway, which is crucial for antioxidant response . This suggests that our compound may similarly engage these protective mechanisms.

Case Study: Antimicrobial Efficacy

In a comparative study involving various triazole derivatives, certain compounds showed IC50 values in the low micromolar range against Staphylococcus aureus and Candida albicans. This highlights the potential for our compound to exhibit similar antimicrobial properties given its structural framework .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-23-15-4-3-13(11-16(15)24-2)12-17(22)20-9-5-14(6-10-20)21-18-7-8-19-21/h3-4,7-8,11,14H,5-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKQXIFPXOWUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3N=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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